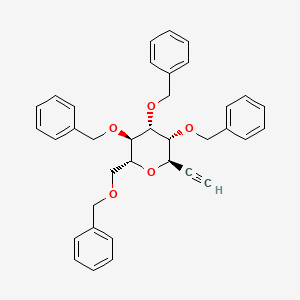![molecular formula C8H17ClN2O B13037970 1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hcl](/img/structure/B13037970.png)
1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hydrochloride is a heterocyclic compound that features a fused ring system combining pyridine and oxazine structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the fused ring system. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and the pathways involved are essential for understanding its full potential.
Comparación Con Compuestos Similares
- 1-Methyl-2H-pyrido[2,3-D][1,3]oxazine-2,4(1H)-dione
- 2,3-Dihydro-1H-pyrido[3,4-B][1,4]oxazine-8-carbaldehyde
- 7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-6-carbaldehyde
Comparison: 1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hydrochloride is unique due to its specific fused ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic accessibility.
Propiedades
Fórmula molecular |
C8H17ClN2O |
|---|---|
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
1-methyl-2,3,4a,5,6,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10-4-5-11-8-6-9-3-2-7(8)10;/h7-9H,2-6H2,1H3;1H |
Clave InChI |
VHAXIJQVDKWYGY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC2C1CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13037900.png)
![6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037901.png)



![2-[[(2E)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid](/img/structure/B13037920.png)
![(2s)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol](/img/structure/B13037922.png)







